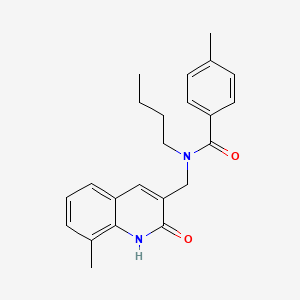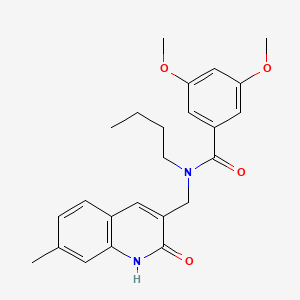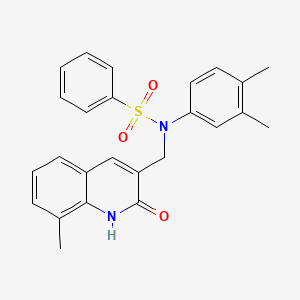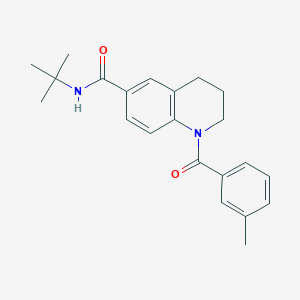
N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine, also known as POM-1, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways.
作用機序
N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine works by inhibiting the activity of PARP, which is involved in DNA repair and cell death pathways. When DNA is damaged, PARP is activated to repair the damage. However, if the damage is too severe, PARP can also trigger cell death pathways. By inhibiting PARP, N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine can prevent the repair of damaged DNA and trigger cell death pathways, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been shown to have potent anti-cancer activity in various preclinical studies. It has been shown to induce cell death in cancer cells and inhibit the growth and spread of tumors. N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, further studies are needed to determine the safety and efficacy of N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine in humans.
実験室実験の利点と制限
One of the advantages of using N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine in lab experiments is its potent inhibitory activity against PARP. This makes it a useful tool for studying the role of PARP in DNA repair and cell death pathways. However, one of the limitations of using N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is its potential toxicity. N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been shown to induce cell death in normal cells as well as cancer cells, which could limit its therapeutic potential.
将来の方向性
There are several future directions for the study of N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine. One direction is to further investigate its potential therapeutic applications in cancer and neurodegenerative diseases. Another direction is to develop more potent and selective PARP inhibitors that have fewer side effects. Additionally, it would be interesting to study the mechanism of action of N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine in more detail to better understand its effects on DNA repair and cell death pathways.
合成法
The synthesis of N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves a multi-step process that includes the reaction of 2-chloropyridine with 2-aminomethylpyridine to form N-(pyridin-2-ylmethyl)pyridin-2-amine. This intermediate is then reacted with m-tolyl isocyanate and sodium azide to produce the final product, N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine.
科学的研究の応用
N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be an effective inhibitor of PARP, which is involved in DNA repair and cell death pathways. PARP inhibitors have been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-2-ylmethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-14-6-4-7-15(12-14)18-24-20(26-25-18)17-9-5-11-22-19(17)23-13-16-8-2-3-10-21-16/h2-12H,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOZFDSEZUWJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[(pyridin-2-YL)methyl]pyridin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

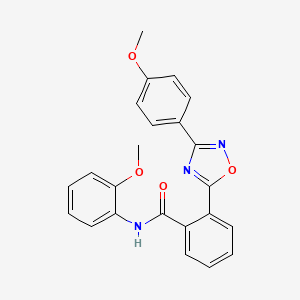


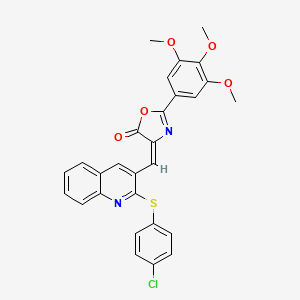
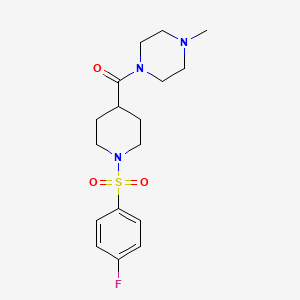
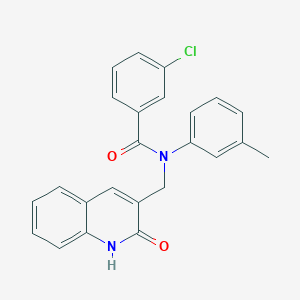

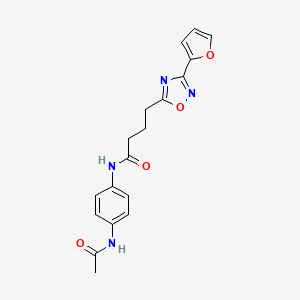
![4-methoxy-N-[(pyridin-3-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7711876.png)
